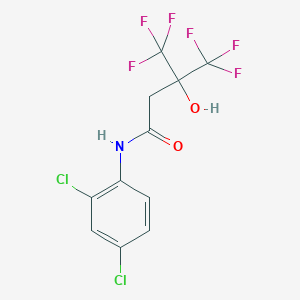![molecular formula C23H21FN4O2 B10944406 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10944406.png)
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a synthetic compound with a complex structure that includes a fluorobenzyl group, a pyrazole ring, and an isoxazolecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the isoxazolecarboxamide moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorobenzyl derivatives and pyrazole-based molecules. Examples are:
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA) .
Uniqueness
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C23H21FN4O2 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O2/c1-14-21(15(2)28(26-14)13-17-9-11-19(24)12-10-17)25-23(29)20-16(3)30-27-22(20)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
HWSRKUCDAGHDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(difluoromethyl)-5-(methylsulfanyl)-N-[(E)-{5-[(2-nitrophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10944326.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944331.png)
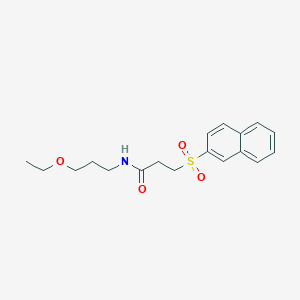
![N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944335.png)

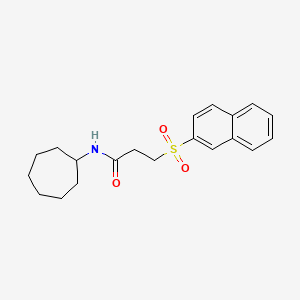
![2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944346.png)
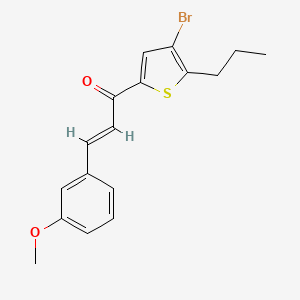
![N'-[(E)-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10944364.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944365.png)
![2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10944368.png)
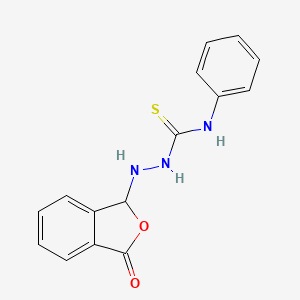
![(5Z)-5-[2-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944376.png)
